molecular formula C6H2BrClN2O B15299598 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine CAS No. 1211539-13-7

6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B15299598
CAS No.: 1211539-13-7
M. Wt: 233.45 g/mol
InChI Key: CEGCWRUMZAVLHG-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and chlorine atoms attached to an oxazolo-pyridine ring system, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of oxazolo[4,5-b]pyridine with brominating and chlorinating agents. One common method involves the use of N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Solvents like DMF, dichloromethane, and toluene are frequently used to dissolve reactants and control reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,3]oxazolo[4,5-b]pyridine
  • 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
  • 6-Bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine

Uniqueness

6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is unique due to the simultaneous presence of bromine and chlorine atoms, which imparts distinct reactivity and biological activity compared to its analogs. This dual halogenation can lead to enhanced potency and selectivity in its applications .

Properties

CAS No.

1211539-13-7

Molecular Formula

C6H2BrClN2O

Molecular Weight

233.45 g/mol

IUPAC Name

6-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H

InChI Key

CEGCWRUMZAVLHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)Cl)Br

Origin of Product

United States

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